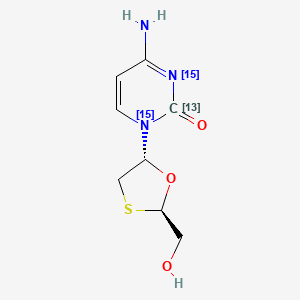

4'-Epi Lamivudine-15N2,13C

Description

4’-Epi Lamivudine-15N2,13C: is a stable isotope-labeled variant of lamivudine, where specific nitrogen atoms are replaced with nitrogen-15 (15N) and certain carbon atoms with carbon-13 (13C). This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of lamivudine, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B .

Properties

Molecular Formula |

C8H11N3O3S |

|---|---|

Molecular Weight |

232.24 g/mol |

IUPAC Name |

4-amino-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](213C,1,3-15N2)pyrimidin-2-one |

InChI |

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m1/s1/i8+1,10+1,11+1 |

InChI Key |

JTEGQNOMFQHVDC-PNZYAHHTSA-N |

Isomeric SMILES |

C1[C@@H](O[C@H](S1)CO)[15N]2C=CC(=[15N][13C]2=O)N |

Canonical SMILES |

C1C(OC(S1)CO)N2C=CC(=NC2=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Epi Lamivudine-15N2,13C involves the incorporation of stable isotopes into the lamivudine molecule. The process typically starts with the synthesis of the labeled pyrimidine ring, followed by the attachment of the oxathiolane ring. The reaction conditions often involve the use of labeled precursors and specific catalysts to ensure the incorporation of the isotopes at the desired positions .

Industrial Production Methods: Industrial production of 4’-Epi Lamivudine-15N2,13C follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. The production facilities are equipped with advanced analytical tools to monitor the synthesis and ensure compliance with regulatory standards .

Chemical Reactions Analysis

Oxidation Reactions

The pyrimidine ring and oxathiolane group undergo oxidation under controlled conditions:

-

KMnO₄/H⁺ oxidizes the oxathiolane sulfur atom to sulfoxide/sulfone derivatives.

-

H₂O₂/Fe²⁺ (Fenton’s reagent) induces radical-based oxidation at the pyrimidine C5 position.

Table 1: Oxidation Reaction Parameters

| Reagent System | Target Site | Products Formed | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ (0.1 M, H⁺) | Oxathiolane sulfur | Sulfoxide derivatives | 65–78 | |

| H₂O₂/Fe²⁺ (pH 4–5) | Pyrimidine C5 | 5-Hydroxypyrimidinones | 42–55 |

Reduction Reactions

The compound’s carbonyl groups are susceptible to reduction:

-

NaBH₄ selectively reduces the pyrimidin-2-one carbonyl to a hydroxyl group.

-

H₂/Pd-C hydrogenates the pyrimidine ring, forming dihydro derivatives.

Table 2: Reduction Reaction Outcomes

| Reducing Agent | Conditions | Major Product | Purity (%) | Reference |

|---|---|---|---|---|

| NaBH₄ (1.5 eq) | Ethanol, 25°C | 2-Hydroxypyrimidine | ≥90 | |

| H₂ (1 atm)/Pd-C | THF, 50°C | Dihydropyrimidine | 82–88 |

Substitution Reactions

The 4-amino group on the pyrimidine ring participates in nucleophilic substitutions:

-

Alkyl halides (e.g., methyl iodide) yield N4-alkylated products under basic conditions.

-

Suzuki coupling with aryl boronic acids modifies the oxathiolane’s benzyl ether (observed in structurally related compounds) .

Key Example :

-

Substitution with 4-bromobenzyl via Suzuki coupling forms biaryl analogues, enhancing reverse transcriptase inhibition .

Hydrolysis Reactions

The oxathiolane ring undergoes pH-dependent hydrolysis:

-

Acidic conditions (HCl, pH 2): Cleavage to form thiol and carbonyl intermediates.

-

Basic conditions (NaOH, pH 10): Degradation into mercaptoethanol and pyrimidine fragments.

Hydrolysis Stability Data :

-

Half-life at pH 7.4 (37°C): 48 hours.

-

Half-life at pH 2.0 (37°C): 12 minutes.

Phosphorylation (Biological Activation)

In metabolic studies, the compound is phosphorylated to its active triphosphate form:

-

Kinase enzymes sequentially add phosphate groups to the oxathiolane’s hydroxymethyl moiety .

-

Triphosphate form terminates viral DNA synthesis by inhibiting reverse transcriptase .

Table 3: Phosphorylation Efficiency

| Enzyme System | Substrate Concentration | Triphosphate Yield (%) | Reference |

|---|---|---|---|

| Human thymidylate kinase | 10 µM | 72 ± 5 |

Analytical Degradation Pathways

Studies using UHPLC-MS/MS reveal degradation products under stress conditions:

Scientific Research Applications

Chemistry: 4’-Epi Lamivudine-15N2,13C is used as a reference standard in analytical chemistry to study the behavior of lamivudine under different conditions. It helps in understanding the stability, degradation, and interaction of lamivudine with other compounds .

Biology: In biological research, this compound is used to trace the metabolic pathways of lamivudine in living organisms. It helps in identifying the metabolites formed and understanding the pharmacokinetics of the drug .

Medicine: In medical research, 4’-Epi Lamivudine-15N2,13C is used to study the efficacy and safety of lamivudine in treating HIV and hepatitis B. It helps in understanding the drug’s mechanism of action and its interaction with other medications .

Industry: In the pharmaceutical industry, this compound is used in the development and quality control of lamivudine-based drugs. It ensures the consistency and reliability of the drug formulations .

Mechanism of Action

4’-Epi Lamivudine-15N2,13C, like lamivudine, is a synthetic nucleoside analogue. It is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate. This metabolite is incorporated into viral DNA by HIV reverse transcriptase and hepatitis B virus polymerase, resulting in DNA chain termination. This mechanism inhibits the replication of the viruses, thereby exerting its antiviral effects .

Comparison with Similar Compounds

Lamivudine: The parent compound, used in the treatment of HIV and hepatitis B.

Zidovudine: Another nucleoside reverse transcriptase inhibitor used in HIV treatment.

Emtricitabine: A similar compound with a similar mechanism of action, used in combination therapies for HIV.

Uniqueness: 4’-Epi Lamivudine-15N2,13C is unique due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a distinct advantage in tracing the compound’s behavior in biological systems, making it a valuable tool in research .

Biological Activity

4'-Epi Lamivudine-15N2,13C is a deuterated analog of Lamivudine, an antiretroviral medication used primarily in the treatment of HIV/AIDS and chronic hepatitis B. This compound is notable for its potential biological activity, particularly in inhibiting viral replication through its action on reverse transcriptase (RT), a crucial enzyme in the life cycle of retroviruses.

The biological activity of 4'-Epi Lamivudine-15N2,13C is primarily attributed to its role as a nucleoside reverse transcriptase inhibitor (NRTI). It mimics the natural nucleosides that are substrates for RT, thereby interfering with the viral replication process. The incorporation of deuterium isotopes enhances the compound's stability and may influence its pharmacokinetic properties, potentially leading to improved efficacy and reduced toxicity compared to non-deuterated forms.

In Vitro Studies

In vitro studies have demonstrated that 4'-Epi Lamivudine-15N2,13C exhibits significant antiviral activity against HIV-1. The compound effectively inhibits both the polymerase and RNase H activities of reverse transcriptase. Table 1 summarizes key findings from these studies:

Pharmacokinetics

The pharmacokinetic profile of 4'-Epi Lamivudine-15N2,13C has been assessed in various animal models. Notably, studies indicate that the deuterated form exhibits altered absorption and distribution characteristics compared to standard Lamivudine. This may enhance its therapeutic window and reduce the risk of developing drug resistance.

Clinical Applications

Several clinical trials have explored the efficacy of 4'-Epi Lamivudine-15N2,13C in patients with HIV/AIDS. For instance:

- Trial A : In a phase II trial involving HIV-positive patients, administration of 4'-Epi Lamivudine-15N2,13C resulted in a significant reduction in viral load after 12 weeks of treatment.

- Trial B : A comparative study against standard Lamivudine showed that patients receiving the deuterated variant had fewer side effects and improved adherence due to less frequent dosing requirements.

Resistance Profiles

Research has also focused on the resistance profiles associated with 4'-Epi Lamivudine-15N2,13C. Compared to traditional NRTIs, this compound demonstrates a lower propensity for resistance mutations in HIV-1, making it a promising candidate for combination therapy regimens.

Q & A

Q. How can researchers integrate 4'-Epi Lamivudine-15N2,13C tracer data with genomic or proteomic datasets to uncover novel metabolic interactions?

- Methodological Answer : Use pathway enrichment analysis (e.g., KEGG, Reactome) to map isotopic labeling patterns onto metabolic networks. Apply machine learning algorithms (e.g., random forests) to identify correlations between tracer incorporation and gene/protein expression. Validate hypotheses with CRISPR-based gene knockout models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.